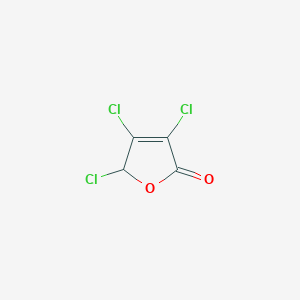
4-Methyldodecanoic acid
Descripción general
Descripción
4-Methyldodecanoic acid is a fatty acid with a chemical formula of C13H26O2. It is also known as isopalmitic acid and is a saturated fatty acid. This acid is commonly found in milk and dairy products, and it is also found in some plants.
Aplicaciones Científicas De Investigación
Novel Fatty Acids Discovery in Bacteria
The identification of 4-methyldodecanoic acid and related methyl-branched fatty acids in a halophilic Bacillus species demonstrates its natural occurrence and potential biological roles. These fatty acids, discovered in a bacterium isolated from salt pans in Bulgaria, suggest the involvement of selective incorporation of methylmalonyl-CoA in fatty acid synthesis by bacteria (Carballeira et al., 2001).
Chemical Recycling of Waste Plastics
A study highlighted the efficient conversion of polyamides to ω-hydroxy alkanoic acids, showcasing a method for chemical recycling of waste plastics. This includes the treatment of nylon-12 with supercritical MeOH in the presence of glycolic acid, yielding methyl ω-hydroxydodecanoate and demonstrating a potential application in waste management and recycling technologies (Kamimura et al., 2014).
Metabolic Engineering for Commodity Chemical Production
Research on metabolic engineering in Escherichia coli for the production of 1,4-butanediol, a significant commodity chemical, indirectly relates to the study of branched-chain fatty acids like 4-methyldodecanoic acid. This work demonstrates the potential of metabolic pathways in producing non-natural chemicals from renewable feedstocks, which could extend to the synthesis of similar complex molecules (Yim et al., 2011).
Biosynthesis of Hydroxybutyrate from Methane
The study on Methylosinus trichosporium OB3b for the synthesis of 4-Hydroxybutyrate from methane involves metabolic pathways that could be relevant for the biosynthesis of related compounds like 4-methyldodecanoic acid. This research offers insights into using methane as a carbon source for producing value-added chemicals (Nguyen & Lee, 2021).
Catalytic Activity and Compound Synthesis
Research on the unique catalytic activity of soluble tin metal salts for converting sugars into α-hydroxy acids, which are platform molecules, may provide a framework for understanding the catalytic synthesis of similar compounds like 4-methyldodecanoic acid. This indicates the potential for developing new routes for the production of branched-chain fatty acids (Dusselier et al., 2013).
Understanding Molecular Degradation
Investigations on the degradation of chlorophenol using organic oxidants and UV irradiation may provide insights into the degradation processes of similar complex organic molecules like 4-methyldodecanoic acid. This study could be relevant for understanding the environmental fate and degradation pathways of branched-chain fatty acids (Sharma et al., 2012).
Propiedades
IUPAC Name |
4-methyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXFMGAJMQOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401201 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyldodecanoic acid | |
CAS RN |
19998-93-7 | |
| Record name | 4-methyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)









![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3049191.png)

![2'-Methyl-4'-(2-oxopyrrolidin-1-yl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3049195.png)